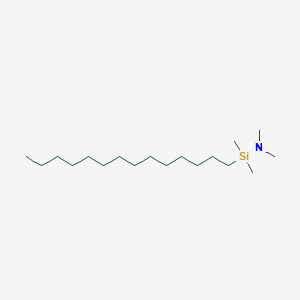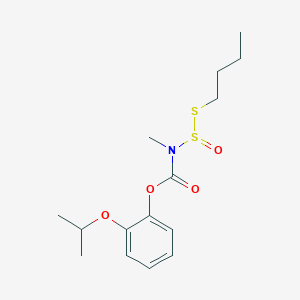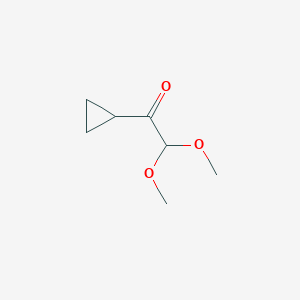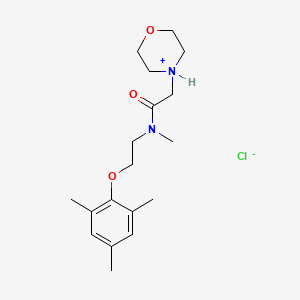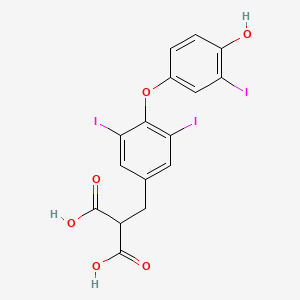
2-(3,5-Diiodo-4-(4-hydroxy-3-iodophenoxy)benzyl)malonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Diiodo-4-(4-hydroxy-3-iodophenoxy)benzyl)malonic acid is a complex organic compound characterized by the presence of multiple iodine atoms and hydroxyl groups. This compound is notable for its unique structure, which includes a malonic acid backbone substituted with iodinated phenoxy groups. The molecular formula for this compound is C15H11I3O4, and it has a molecular weight of 635.9589 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diiodo-4-(4-hydroxy-3-iodophenoxy)benzyl)malonic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of iodine and oxidizing agents under controlled temperatures to ensure selective iodination .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using automated reactors to maintain consistency and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Diiodo-4-(4-hydroxy-3-iodophenoxy)benzyl)malonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atoms can be reduced to form less iodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield iodinated benzaldehydes, while substitution reactions can produce a variety of iodinated phenoxy derivatives .
Aplicaciones Científicas De Investigación
2-(3,5-Diiodo-4-(4-hydroxy-3-iodophenoxy)benzyl)malonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in radiopharmaceuticals due to its multiple iodine atoms, which can be used for imaging and therapeutic purposes.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Diiodo-4-(4-hydroxy-3-iodophenoxy)benzyl)malonic acid involves its interaction with molecular targets through its iodinated phenoxy groups. These interactions can disrupt biological pathways, leading to antimicrobial or anticancer effects. The compound’s ability to undergo various chemical reactions also allows it to modify biological molecules, enhancing its therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3,5-diiodobenzoic acid: Similar in structure but lacks the malonic acid moiety.
3,5-Diiodosalicylic acid: Contains similar iodinated phenoxy groups but differs in the overall structure.
4-(4-hydroxy-3-iodophenoxy)-3,5-diiodohydrocinnamic acid: Shares the iodinated phenoxy groups but has a different backbone.
Uniqueness
2-(3,5-Diiodo-4-(4-hydroxy-3-iodophenoxy)benzyl)malonic acid is unique due to its combination of iodinated phenoxy groups and a malonic acid backbone. This structure provides distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Propiedades
Número CAS |
73747-63-4 |
|---|---|
Fórmula molecular |
C16H11I3O6 |
Peso molecular |
679.97 g/mol |
Nombre IUPAC |
2-[[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]methyl]propanedioic acid |
InChI |
InChI=1S/C16H11I3O6/c17-10-6-8(1-2-13(10)20)25-14-11(18)4-7(5-12(14)19)3-9(15(21)22)16(23)24/h1-2,4-6,9,20H,3H2,(H,21,22)(H,23,24) |
Clave InChI |
XFXREEZEFAWCRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)C(=O)O)I)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


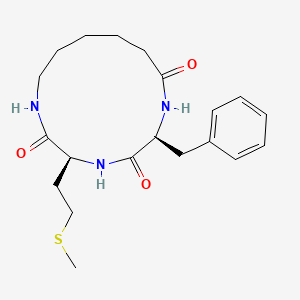
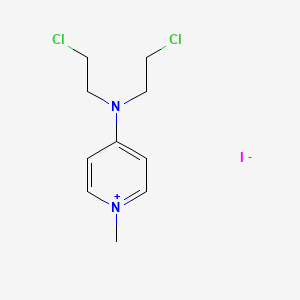
![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)

![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)




